Isoproturon-monodemethyl
Description
Contextualization as a Major Transformation Product of Isoproturon (B30282)
Isoproturon-monodemethyl, also known as monodesmethyl-isoproturon (MDIPU), is a primary and significant transformation product of the phenylurea herbicide isoproturon. ccsenet.orgasm.orgnih.gov Isoproturon is used to control annual grasses and broad-leaved weeds in cereal crops. who.intwiley.com The degradation of isoproturon in the environment, particularly in soil and water, occurs through processes like microbial degradation, leading to the formation of several metabolites. ccsenet.orgasm.org The primary degradation pathway involves the sequential demethylation of the nitrogen atom in the urea (B33335) side chain. ccsenet.orgasm.org The initial step in this process is the removal of one methyl group from isoproturon, resulting in the formation of this compound. ccsenet.orgasm.org Further demethylation can lead to the formation of didesmethyl-isoproturon (DDIPU). ccsenet.orgasm.org
Significance in Environmental Contaminant Research
The study of this compound is crucial in environmental contaminant research for several reasons. As a major transformation product, its presence in soil and water systems is a direct indicator of isoproturon application and degradation. nih.gov Due to its mobility, this compound, along with its parent compound, has been detected in surface water and groundwater, raising concerns about water quality. asm.orgwho.int
Research has shown that transformation products of pesticides can sometimes be more persistent or mobile than the parent compound. tandfonline.com Field studies have indicated that this compound can be more readily transported through the soil profile than isoproturon itself, potentially leading to a greater risk of groundwater contamination. tandfonline.com The detection of this compound in various water bodies underscores its environmental relevance and the need to include it in monitoring programs for water quality assessment. tandfonline.comanses.fr
Detailed Research Findings
Various studies have investigated the formation and fate of this compound in different environmental settings. The table below summarizes key findings from selected research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)9-4-6-10(7-5-9)13-11(14)12-3/h4-8H,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOULWWSSZVEPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891449 | |
| Record name | Isoproturon-monodemethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34123-57-4 | |
| Record name | 1-(4-Isopropylphenyl)-3-methylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34123-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-methyl-N-(4-(1-methylethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034123574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoproturon-monodemethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Isopropyl-phenyl)-2-methyl-urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Environmental Transformation Pathways of Isoproturon Monodemethyl
Biological Transformation Processes
Biological transformation, primarily through microbial metabolism, is the main driver of isoproturon-monodemethyl's fate in the environment. mdpi.comresearchgate.netscispace.com Soil microorganisms, including bacteria and fungi, utilize this compound in processes that lead to further degradation and, in some cases, complete mineralization. scielo.org.mxasm.org
Microbial metabolism of isoproturon (B30282) and its derivatives involves several key reaction types, including N-demethylation and hydroxylation. asm.orgnih.govccsenet.org These processes can occur sequentially or in parallel, leading to a variety of transformation products. asm.orgnih.gov
The formation of this compound, also known as monodesmethyl-isoproturon (MDIPU), is a primary and often rate-limiting step in the microbial degradation of the parent herbicide, isoproturon (IPU). ccsenet.orgthejaps.org.pktum.de This initial transformation involves the removal of one of the two methyl groups from the terminal nitrogen atom of the urea (B33335) side chain. tum.de This N-demethylation is a crucial reaction catalyzed by microbial enzymes. nih.gov
Bacterial degradation of IPU typically proceeds through this initial demethylation to MDIPU. asm.org Specific genes, namely pdmAB, have been identified as encoding the oxygenase components of an N-demethylase responsible for this key transformation step. nih.gov The detection of MDIPU as a major metabolite is common in agricultural soils and laboratory cultures where isoproturon degradation is occurring. mdpi.comtum.de
Following its formation, this compound (MDIPU) is subject to further microbial degradation. A key pathway is a second N-demethylation reaction, where the remaining methyl group on the urea side chain is removed, yielding N-(4-isopropylphenyl)urea, commonly known as didemethyl-isoproturon (DDIPU). asm.orgnih.govccsenet.orgtum.de
The degradation cascade continues from DDIPU. The phenylurea side chain can be hydrolyzed, which cleaves the molecule to produce 4-isopropylaniline (B126951) (4-IA). asm.orgccsenet.orgnih.govnih.gov This aniline (B41778) metabolite can then be further transformed by microbial communities, potentially leading to the cleavage of the aromatic ring and eventual mineralization to carbon dioxide. nih.govnih.gov The sequential transformation from IPU to MDIPU, then to DDIPU, and finally to 4-IA represents a significant bacterial degradation pathway for phenylurea herbicides. asm.orgccsenet.orgnih.gov
In parallel to N-demethylation, hydroxylation presents an alternative microbial transformation pathway for isoproturon and its metabolites. asm.orgnih.gov This process, primarily attributed to soil fungi, involves the addition of a hydroxyl (-OH) group to the isopropyl side chain of the molecule. asm.orgnih.govredalyc.org Two main hydroxylated metabolites of the parent compound, isoproturon, have been identified: N-(4-(2-hydroxy-1-methylethyl)phenyl)-N′,N′-dimethylurea (1-OH-IPU) and N-(4-(1-hydroxy-1-methylethyl)phenyl)-N′,N′-dimethylurea (2-OH-IPU). nih.govresearchgate.net
These hydroxylated intermediates can undergo subsequent N-demethylation. For instance, the metabolite 2-OH-IPU can be demethylated to form 2-OH-monodemethyl-isoproturon (2-OH-MDIPU), a compound that has been identified in soil extracts. researchgate.nettandfonline.com Similarly, the formation of N-(4-(2-hydroxy-1-methylethyl)phenyl)-N′-methylurea (1-OH-MDIPU) has been observed in some fungal cultures, indicating a combined pathway of both hydroxylation and N-demethylation. asm.orgresearchgate.net The presence of these hydroxylated derivatives of this compound highlights the metabolic versatility of soil microorganisms and suggests that fungi play a significant role in creating diverse degradation pathways. nih.govredalyc.org
A diverse array of microorganisms capable of transforming isoproturon and its metabolite, this compound, has been isolated from soil environments. Both individual strains and complex microbial consortia have demonstrated the ability to carry out the N-demethylation and hydroxylation reactions. asm.orgnih.gov Microbial consortia, which are communities of different microbial species, are often more robust and efficient in degrading complex pollutants than single strains due to synergistic interactions and metabolic cross-feeding. nih.govmdpi.comnih.gov
Studies have identified several key bacterial and fungal genera involved in these transformation pathways.
Table 1: Key Microorganisms in Isoproturon and this compound Transformation
| Kingdom | Genus/Group | Specific Strains/Species | Transformation Pathway(s) | References |
|---|---|---|---|---|
| Bacteria | Sphingomonas | sp. strain SRS2, sp. strain AK1, sp. ISP1 | N-Demethylation, Mineralization | asm.orgnih.govnih.govcdnsciencepub.comnih.gov |
| Arthrobacter | sp. ISP2 | N-Demethylation | asm.orgnih.govcdnsciencepub.com | |
| Acinetobacter | baumannii 4IA | Metabolite Degradation (4-IA) | nih.govcdnsciencepub.comcdnsciencepub.com | |
| Pseudomonas | sp. ISP3 | N-Demethylation | nih.govcdnsciencepub.com | |
| Bacillus | pumilus | N-Demethylation | tandfonline.com | |
| Pseudoxanthomonas | sp. | N-Demethylation | tandfonline.com | |
| Microbial Consortium | IMMC (IPU Mineralizing Microbial Community) | N-Demethylation, Mineralization | tum.denih.gov | |
| Fungi | Mortierella | sp. strain Gr4 | Hydroxylation, N-Demethylation | asm.orgnih.govresearchgate.netyork.ac.uk |
| Phoma | cf. eupyrena Gr61 | Hydroxylation | asm.orgnih.gov | |
| Alternaria | sp. strain Gr174 | Hydroxylation | asm.orgnih.gov | |
| Mucor | sp. strain Gr22 | Hydroxylation | nih.govresearchgate.net | |
| Penicillium | lilacinus, frequentans, citrinum | Hydroxylation, N-Demethylation | redalyc.orgnih.gov | |
| Acremonium | strictum | Hydroxylation | redalyc.org |
Microbial communities in agricultural soils can adapt to the presence of herbicides like isoproturon over time. tandfonline.com Repeated applications of the herbicide can lead to the enrichment of microorganisms capable of using the compound or its metabolites as a source of carbon or nitrogen, resulting in an enhanced degradation potential within the soil. scielo.org.mxredalyc.org This phenomenon of accelerated pesticide degradation is a well-documented example of microbial adaptation.
Soils with a history of isoproturon treatment often exhibit significantly faster degradation and mineralization rates compared to soils with no previous exposure. scielo.org.mxredalyc.org This increased metabolic capability is due to the selection and proliferation of specific degrader populations, such as Sphingomonas species, or the development of effective microbial consortia. nih.govresearchgate.net Furthermore, the deliberate introduction of adapted microorganisms or consortia into contaminated soil, a process known as bioaugmentation, has been shown to significantly enhance the removal of isoproturon and its residues. nih.govtandfonline.com Studies have demonstrated that inoculation with a microbial consortium can lead to a more thorough removal of isoproturon and a more persistent mineralizing activity compared to using single degrader strains, highlighting the resilience and efficiency of adapted microbial communities. nih.gov
Plant Metabolism of Isoproturon and this compound
Plants play a significant role in the metabolism of isoproturon, leading to the formation of this compound and other metabolites. The metabolic routes can vary between different plant species.
In terrestrial plants, the metabolism of isoproturon primarily involves N-demethylation and hydroxylation. In tolerant soybean plants, isoproturon is detoxified to several metabolites, including monodesmethyl-isoproturon (this compound), 2-hydroxy-isoproturon, and 2-hydroxy-monodesmethyl-isoproturon. nih.gov Studies with soybean cell suspension cultures have confirmed the N-demethylation of isoproturon as a key metabolic step. asm.org Transgenic soybeans expressing the bacterial N-demethylase gene pdmAB have demonstrated a significant tolerance to isoproturon by efficiently converting it to the less phytotoxic metabolite, 3-(4-isopropylphenyl)-1-methylurea (MDIPU), which is another name for this compound. nih.gov
Table 1: Major Metabolites of Isoproturon in Soybean and Wheat
| Plant Species | Primary Metabolic Pathway | Major Metabolites Identified |
| Soybean | N-demethylation, Hydroxylation | This compound, 2-hydroxy-isoproturon, 2-hydroxy-monodesmethyl-isoproturon. nih.gov |
| Wheat | Hydroxylation, N-demethylation | 2-hydroxy-isoproturon, 2-hydroxy-monodesmethyl-isoproturon, Isopropenyl-isoproturon. nih.govwiley.com |
Aquatic macrophytes are also capable of metabolizing isoproturon. In the submerged macrophyte Ceratophyllum demersum, there are indications of isoproturon metabolism. researchgate.net Studies have shown that C. demersum can take up and biotransform the herbicide. core.ac.uk The metabolic processes in C. demersum appear to involve hydroxylation and dealkylation, similar to terrestrial plants. core.ac.uk The hydroxylated derivative, isopropyl-IPU, has been identified in this species. core.ac.uk The ability of aquatic plants to metabolize isoproturon can contribute to its removal from the water column. researchgate.net
While some aquatic plants like Lemna minor can accumulate isoproturon, they are not considered capable of metabolizing the aromatic ring of the molecule. researchgate.net The primary binding site for isoproturon in the aquatic plant Elodea densa is the D1 protein of photosystem II. nih.gov
The biotransformation of isoproturon and its metabolites in plants is catalyzed by specific enzyme systems, with cytochrome P450 monooxygenases (CYP450s) playing a central role. oup.comnih.gov These enzymes are involved in the N-demethylation of isoproturon to form this compound. nih.gov
In Arabidopsis thaliana, members of the CYP76C subfamily have been shown to metabolize phenylurea herbicides, including isoproturon. oup.com CYP76C1, in particular, actively metabolizes isoproturon through both hydroxylation of the isopropyl side chain and N-demethylation. oup.com The first demethylation of isoproturon is a key step in its detoxification. nih.gov The enzyme CYP76B1, also from Arabidopsis thaliana, can metabolize isoproturon, with the first demethylation being faster than the second. nih.gov Overexpression of certain CYP450 genes, such as CYP736A12 from ginseng in Arabidopsis, has been shown to confer resistance to isoproturon. mdpi.com In maize, specific cytochrome P450 enzymes are also responsible for herbicide detoxification. ijpras.com
Abiotic Transformation Processes Affecting this compound
In addition to biological metabolism, abiotic processes, particularly photodegradation, contribute to the transformation of this compound in the environment.
Photodegradation in water can be a significant pathway for the transformation of isoproturon and its metabolites. who.int The photolysis of isoproturon in aqueous solutions can lead to the formation of several products, including this compound (also referred to as 3-(4-isopropylphenyl)-1-methylurea). who.intmdpi.com
Studies have shown that under UV irradiation, isoproturon degrades to form intermediates such as this compound (ISP-1), isoproturon-desmethyl (ISP-2), and 4-isopropylaniline. mdpi.com The rate of photolysis can be influenced by the presence of photosensitizers like TiO2 and humic substances. nih.gov While direct photolysis occurs, indirect photolysis, involving reactions with photosensitive species, also plays a role. mdpi.com The half-life of isoproturon in water due to hydrolysis is relatively long, suggesting that photodegradation is a more critical abiotic degradation process in aquatic environments. who.int
On soil surfaces, isoproturon can undergo photodegradation when exposed to sunlight. isws.org.in The rate of photolysis, however, can be influenced by the soil type. For instance, the half-life of isoproturon on a glass surface under sunlight was found to be approximately 25.4 days, while on red, black, and alluvial soil surfaces, the half-lives were 20.8, 27.4, and 28.0 days, respectively. isws.org.in The slower degradation on black and alluvial soils is attributed to the quenching effect of humic substances. isws.org.in
The phototransformation of isoproturon on soil surfaces follows first-order kinetics. isws.org.in While microbial degradation is the primary dissipation pathway for isoproturon in soil, sunlight-induced photodegradation can also contribute to its breakdown, thereby reducing its potential environmental load. isws.org.in The degradation products of isoproturon in soil can include its demethylated metabolites. researchgate.net
Table 2: Half-life of Isoproturon on Different Surfaces under Sunlight
| Surface | Half-life (days) |
| Glass | 25.38. isws.org.in |
| Red Soil | 20.76. isws.org.in |
| Black Soil | 27.38. isws.org.in |
| Alluvial Soil | 28.02. isws.org.in |
Environmental Occurrence, Fate, and Transport of Isoproturon Monodemethyl
Detection and Monitoring in Environmental Compartments
The environmental footprint of Isoproturon-monodemethyl is evident from its detection in agricultural soils, water bodies, and groundwater. As a product of isoproturon (B30282) degradation, its occurrence is closely linked to areas of intensive cereal production where isoproturon was historically used. mdpi.com
This compound is a frequently identified metabolite in agricultural soils following the application of isoproturon. mdpi.comnih.gov The degradation of isoproturon in soil is primarily a biological process that leads to the formation of several metabolites, with this compound being a major one. mdpi.comresearchgate.net Studies have shown that the formation of this compound can account for a significant percentage of the initial isoproturon applied. For instance, in one study, its formation ranged from 37.7% to 65.9% of the applied isoproturon. mdpi.com
The concentration of this compound in soil fluctuates over time, influenced by factors such as soil type, moisture, temperature, and microbial activity. researchgate.nettandfonline.comnih.gov Laboratory studies have observed its presence in topsoil and subsoil, with its content stabilizing or declining over several weeks. tandfonline.com For example, in topsoil (0-20 cm), a decline in the content of monodesmethyl-isoproturon was observed after 4 weeks, while in subsoil (20-40 cm), its content stabilized during the experiment. tandfonline.com Another study detected this compound (referred to as IPPMU) as the only metabolite, irrespective of soil compaction conditions. researchgate.net
The following table provides an overview of the detection of this compound in agricultural soil from various studies.
| Study Type | Soil Layer | Key Findings |
| Laboratory Incubation | Topsoil (0-20 cm) | Decline in content observed after 4 weeks. tandfonline.com |
| Laboratory Incubation | Subsoil (20-40 cm) | Content stabilized during the experiment. tandfonline.com |
| Field Study | 0-80 cm | Monitored throughout the experimental period, at most representing 11% of the initial herbicide concentration. tandfonline.com |
| Laboratory Incubation | Not specified | Formation ranged from 37.7% to 65.9% of applied isoproturon. mdpi.com |
| Laboratory Incubation | Not specified | Detected as the main metabolite in surface samples under optimal degradation conditions. nih.gov |
The mobility of isoproturon and its metabolites, including this compound, leads to their presence in surface water bodies, particularly in agricultural catchments. tandfonline.comwho.int Runoff from treated fields is a primary pathway for the contamination of rivers and creeks. tandfonline.com Following heavy rainfall events, this compound has been detected in creek water, indicating its transport from agricultural land to adjacent water systems. tandfonline.com
Monitoring studies have reported the presence of this compound in surface waters, sometimes at concentrations that are of environmental concern. For example, a study in Germany recorded concentrations of its parent compound, isoproturon, between 0.1 and 0.125 µ g/litre in surface water. who.int While specific concentrations for this compound are often reported alongside the parent compound, its detection confirms its transport into aquatic environments. tandfonline.com
This compound has been detected in groundwater, signifying its potential to leach through the soil profile. who.intnih.govnih.gov Its presence in groundwater is a critical concern due to the potential for contamination of drinking water sources. wiley.com The European Food Safety Authority (EFSA) has identified it as a relevant groundwater metabolite. wiley.com
Studies have confirmed the presence of this compound in groundwater samples from various aquifer types, including chalk, sandstone, and limestone. nih.gov In some instances, its detection has been linked to preferential flow paths in the soil, which can facilitate the rapid transport of contaminants to groundwater. nih.gov For example, one study found this compound in the leachate of a lysimeter at a concentration of 0.9 µg L-1 shortly after the application of isoproturon, following a heavy rainfall event. nih.gov This concentration exceeded the EU threshold limit for drinking water. nih.gov
The table below summarizes findings on the detection of this compound in groundwater.
| Study Location/Type | Aquifer Type | Concentration | Key Findings |
| Germany | Not specified | 0.05 - 0.1 µ g/litre (for parent compound) | Detected in groundwater, with occasional levels above 0.1 µ g/litre in drinking water. who.int |
| Outdoor Lysimeter | Mollic gleysol | 0.9 µg L-1 | Leached via preferential flow after a heavy rainfall event. nih.gov |
| UK | Chalk, Sandstone, Limestone | Not specified | Biodegradation confirmed by its formation. nih.gov |
| UK Aquifers | Not specified | Not specified | Formation observed in microcosms, though the majority of the parent compound was not converted to it. oup.com |
The transport of this compound from agricultural fields is further understood through its quantification in soil solution and runoff water. tandfonline.com After rainfall events, this metabolite has been identified in both soil solution at various depths and in surface runoff, confirming its mobility within the soil and its potential to contaminate surface water. tandfonline.com
In one investigation following a heavy rainfall event, this compound was detected in soil solution down to a depth of 170 cm. tandfonline.com This indicates its capacity to move deep into the soil profile. tandfonline.com The same study also identified it in runoff water, highlighting the direct pathway of contamination from treated fields to surface water bodies. tandfonline.com
Environmental Mobility and Leaching Dynamics
The environmental mobility and leaching potential of this compound are influenced by its chemical properties and the characteristics of the soil through which it moves. As a more polar metabolite than its parent compound, it is expected to have a higher potential for leaching. thejaps.org.pk
Studies have demonstrated that this compound has a significant potential for leaching, particularly in certain soil types. nih.govthejaps.org.pk Its transport through the soil profile is a key factor in the contamination of groundwater. nih.gov Laboratory column studies have shown that it can leach through sandy clay loam soil, being detected in the leachate after a lag phase of 3-4 weeks. thejaps.org.pk
The structure of the soil plays a crucial role in its transport. In highly structured soils with a tendency to form macropores, this compound can be transported rapidly to groundwater via preferential flow, especially after heavy rainfall. nih.gov Conversely, in soils where mass flow transfer dominates, the leaching of this metabolite to groundwater is considered to be of lower probability. nih.gov Field studies have also indicated that this compound is more easily transported below the plough layer than its parent compound, isoproturon. tandfonline.com
The following table outlines the leaching behavior of this compound in different soil contexts.
| Soil Type/Condition | Leaching Behavior | Key Factors |
| Sandy Clay Loam | Significant leaching observed in laboratory columns. thejaps.org.pk | Polarity of the compound. thejaps.org.pk |
| Mollic Gleysol (highly structured) | Leached via preferential flow. nih.gov | Macropore formation, heavy rainfall. nih.gov |
| Soils with mass flow transfer | Low probability of leaching. nih.gov | Dominant water flow mechanism. nih.gov |
| Silty Clay Loam | More easily transported below the plough layer than isoproturon. tandfonline.com | Not specified. |
Factors Influencing the Mobility of this compound
The mobility of this compound in soil, which dictates its potential to leach into groundwater, is governed by several interconnected factors. As a metabolite of Isoproturon, its transport characteristics are related to the parent compound but also exhibit distinct features.
Studies have classified this compound (desmethyl-isoproturon) as having high to medium mobility in soil. wiley.com This is a critical factor contributing to its potential as a groundwater contaminant. researchgate.net Laboratory-based soil column experiments have confirmed this mobility, demonstrating that this compound, along with its parent compound, exhibits significant leaching behavior. thejaps.org.pk In these studies, it was detected in leachates after a lag phase of three to four weeks. thejaps.org.pk
Key factors influencing this mobility include:
Soil Organic Matter (SOM): The content and nature of SOM are paramount. Organic matter generally increases the sorption of phenylurea herbicides, thereby decreasing their mobility. mdpi.com For the parent compound Isoproturon, organic amendments have been shown to reduce movement by enhancing sorption. mdpi.com
Soil Composition: Beyond organic matter, other soil constituents play a role. For Isoproturon, sorption can occur on clays, particularly when the concentration is below a certain threshold. nih.gov In calcareous soils, the presence of calcite can have an antagonistic effect on sorption, potentially increasing mobility. nih.gov
Polarity: The process of demethylation from Isoproturon to this compound increases the compound's polarity. Generally, higher polarity can lead to weaker sorption and greater mobility in the soil-water phase.
pH: The adsorption of this compound has been found to be independent of soil pH. wiley.com
The interplay of these factors determines the extent to which this compound is retained in the soil profile or transported downwards.
Sorption and Desorption Mechanisms in Soil Matrices
The retention and release of this compound in soil are controlled by dynamic sorption and desorption processes, which are fundamental to its environmental fate.
Adsorption Characteristics to Soil Constituents and Organic Matter
The adsorption of this compound to soil particles is a key process that limits its movement and bioavailability. Research on the parent compound Isoproturon provides significant insights into these mechanisms. The primary soil constituent governing the sorption of this class of herbicides is organic matter. nih.gov
Studies have identified a positive correlation between the organic matter (OM) content of soil and the extent of Isoproturon sorption. nih.gov However, in calcareous soils, a high ratio of calcite to organic matter can limit this retention, acting as an antagonist to sorption. nih.gov The nature of the organic matter is also crucial. The sorption of Isoproturon and related compounds increases with the hydrophobicity of particulate organic matter (POM). researchgate.net Specifically, the aromaticity of POM is positively correlated with the sorption coefficients (Koc). researchgate.net
For this compound itself, it is established that its adsorption is not dependent on pH. wiley.com While it is generally less hydrophobic than its parent compound, its affinity for soil organic matter remains a critical factor in its environmental distribution.
Table 1: Factors Influencing Herbicide Sorption in Soil
| Soil Constituent | Influence on Sorption | Reference |
|---|---|---|
| Organic Matter (OM) | Favors sorption; increased OM leads to decreased mobility. | mdpi.com, nih.gov |
| Particulate Organic Matter (POM) | Sorption increases with the hydrophobicity and aromaticity of POM. | researchgate.net |
| Calcite | Has an antagonistic effect, limiting retention in calcareous soils. | nih.gov |
| Soil pH | Adsorption of this compound is not pH dependent. | wiley.com |
Desorption Kinetics and Environmental Release Potential
Desorption is the process by which a sorbed chemical is released from soil particles back into the soil solution, making it available for transport or degradation. The potential for this compound to be released from soil matrices is linked to the strength of its initial adsorption.
The desorption of related non-ionic herbicides has been shown to depend on the hydrophobicity of the compound and the characteristics of the particulate organic matter to which it is bound. researchgate.net For more hydrophobic compounds, desorption is generally weak. researchgate.net Given that this compound is more polar than its parent, it may exhibit different desorption behavior. The fraction of the compound that is extractable with solvents like methanol (B129727) represents a pool that can be subsequently delivered back to the soil pore water via desorption. tum.de This release into the solution phase is what makes the compound mobile and bioavailable.
Bioavailability of this compound in Soil Systems
Bioavailability refers to the fraction of a chemical in the soil that is available for uptake by organisms or for participation in degradation processes. The bioavailability of this compound is closely tied to its partitioning between the solid, liquid, and gaseous phases in the soil.
The water-soluble fraction, often estimated through extraction with a mild salt solution like CaCl2, is considered readily bioavailable and poses a direct risk for leaching and groundwater contamination. mdpi.com Conversely, as the compound ages in the soil, it can become incorporated into soil organic matter, forming non-extractable residues (NER). wiley.commdpi.com This fraction is considered to have very low bioavailability. tum.de The formation of these bound residues leads to a short-term decrease in the toxicity and bioavailability of the pesticide. mdpi.com
Therefore, the bioavailability of this compound in soil is not constant but changes over time as a result of sorption, desorption, and sequestration processes.
Table 2: Bioavailability of this compound Residues in Soil
| Residue Fraction | Description | Bioavailability | Reference |
|---|---|---|---|
| CaCl2-Extractable | Fraction dissolved in soil pore water. | High; readily available for leaching and microbial uptake. | mdpi.com |
| Methanol-Extractable | Represents a pool that can desorb back into solution over time. | Potentially available. | tum.de |
| Non-Extractable Residues (NER) | Fraction strongly bound or sequestered within the soil matrix. | Very low. | mdpi.com, tum.de |
Analytical Methodologies for Isoproturon Monodemethyl Research
Extraction and Sample Preparation Techniques
Effective extraction and sample clean-up are critical preliminary steps for the accurate analysis of Isoproturon-monodemethyl. The choice of method largely depends on the sample matrix.
Solid Phase Extraction (SPE) Protocols for Environmental Matrices
Solid Phase Extraction (SPE) is a widely utilized technique for the pre-concentration and purification of this compound from environmental samples such as soil and water. The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. The analyte is then eluted with a small volume of a suitable solvent.
A common SPE protocol for extracting Isoproturon (B30282) and its metabolites from soil involves initial ultrasonic extraction with a mixture of acetone (B3395972) and water. acs.org The resulting extract is then concentrated to remove the organic solvent and loaded onto an LC-C18 SPE column. acs.org For water samples, the protocol typically involves buffering the sample to an appropriate pH and filtering it before loading onto the SPE cartridge. The general steps of a standard SPE protocol include conditioning the sorbent, equilibrating it with a solvent similar to the sample matrix, loading the sample, washing away impurities, and finally eluting the target analyte. phenomenex.com
The selection of the SPE sorbent is crucial and depends on the chemical properties of the analyte and the sample matrix. numberanalytics.com For this compound, which is a moderately polar compound, reverse-phase sorbents like C18 are commonly employed. acs.orgagriculturejournals.cz The efficiency of the SPE process is evaluated by recovery studies, with acceptable recoveries for Isoproturon and its metabolites reported to be in the range of 89.8–117.3%. acs.org
Table 1: Example of a Solid Phase Extraction (SPE) Protocol for Soil Samples
| Step | Procedure | Purpose |
| 1. Initial Extraction | Ultrasonic extraction of soil sample with acetone-water mixture. acs.org | To transfer the analyte from the soil matrix into a liquid phase. |
| 2. Concentration | Rotary evaporation to remove acetone. acs.org | To prepare the sample for loading onto the SPE column. |
| 3. SPE Column Conditioning | Flush the LC-C18 SPE column with methanol (B129727), followed by water. agriculturejournals.cz | To activate the sorbent and ensure proper interaction with the analyte. |
| 4. Sample Loading | Pass the aqueous extract through the conditioned SPE column. acs.orgagriculturejournals.cz | To retain this compound on the sorbent. |
| 5. Washing | Wash the column with a methanol-water mixture. agriculturejournals.cz | To remove interfering compounds that are less strongly retained than the analyte. |
| 6. Elution | Elute the analyte with pure methanol. agriculturejournals.cz | To recover the purified this compound for analysis. |
QuEChERS-Based Extraction Methods for Soil Samples (Applicability to Metabolites)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an increasingly popular sample preparation technique, particularly for the analysis of pesticide residues in various matrices, including soil. portico.orgnih.gov This approach involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. portico.org
While originally developed for a wide range of pesticides, the QuEChERS methodology has been successfully adapted for the extraction of Isoproturon and its metabolites from soil. researchgate.netnih.govulpgc.es The method's flexibility allows for modifications, such as adjusting the solvent and salts used, to optimize the extraction of specific compounds like this compound. nih.gov For instance, the use of acidified acetonitrile (B52724) can enhance the extraction efficiency for certain analytes. nih.gov The effectiveness of QuEChERS lies in its ability to provide good recoveries for both polar and non-polar pesticides, making it a versatile tool for multi-residue analysis. portico.org Studies have demonstrated that QuEChERS-based methods can achieve recovery rates for a wide range of organic contaminants in soil, often falling within the 70-120% range, which is considered acceptable for residue analysis. nih.gov
Chromatographic Separation Techniques
Chromatography is the cornerstone of separating this compound from other compounds in the sample extract prior to its detection.
High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of this compound. agriculturejournals.czthejaps.org.pkasm.orgmdpi.comagriculturejournals.cz HPLC systems utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.
For the analysis of Isoproturon and its metabolites, reversed-phase HPLC is typically employed, using a C18 column as the stationary phase. agriculturejournals.czmdpi.com The mobile phase often consists of a gradient mixture of an organic solvent, such as methanol or acetonitrile, and water. agriculturejournals.czasm.org Detection is commonly achieved using a UV detector or, for higher selectivity and sensitivity, a mass spectrometer. mdpi.comwiley.com The retention time of this compound in a specific HPLC system is a key parameter for its identification. For example, in one method, the retention time for monodemethyl-isoproturon was reported as 25.8 minutes. mdpi.com
Table 2: Example of HPLC Conditions for this compound Analysis
| Parameter | Condition | Reference |
| Column | Lichrospher C18 (25 cm × 4 mm, 5 µm) | agriculturejournals.cz |
| Mobile Phase | Methanol-water gradient | agriculturejournals.cz |
| Flow Rate | 0.7 ml/min | agriculturejournals.cz |
| Injection Volume | 20 µl | agriculturejournals.cz |
| Column Temperature | 25°C | agriculturejournals.cz |
| Detection | Mass Spectrometry (MS/MS) | agriculturejournals.cz |
Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to conventional HPLC. ijsrtjournal.comtsijournals.comaustinpublishinggroup.comwaters.com UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for more efficient separations. waters.comresearchgate.net
In the context of this compound analysis, UPLC is particularly advantageous for resolving complex mixtures of metabolites and reducing analysis time. acs.org The higher resolution of UPLC can be critical for separating structurally similar compounds, such as Isoproturon and its various hydroxylated and demethylated metabolites. acs.org The increased sensitivity of UPLC is also beneficial for detecting low concentrations of these compounds in environmental samples. ijsrtjournal.com A study utilizing UPLC coupled with mass spectrometry successfully characterized five intermediate metabolites of Isoproturon, including this compound. acs.org
Spectrometric and Mass Spectrometric Detection and Identification
Following chromatographic separation, spectrometric and mass spectrometric techniques are employed for the definitive identification and quantification of this compound.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of Isoproturon and its metabolites. thejaps.org.pkresearchgate.net This technique provides information about the mass-to-charge ratio of the analyte, which is highly specific and allows for confident identification. Tandem mass spectrometry (MS/MS) further enhances selectivity by fragmenting the parent ion and analyzing the resulting product ions. agriculturejournals.czagriculturejournals.cz
For this compound, LC-MS/MS methods have been developed with high sensitivity, achieving limits of detection in the low µg/L or µg/kg range. wiley.com The specific fragmentation pattern of this compound in the mass spectrometer serves as a fingerprint for its identification. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) MS, provides highly accurate mass measurements, further confirming the elemental composition of the detected analyte. acs.orgresearchgate.net
In addition to mass spectrometry, spectrofluorimetric methods have also been developed for the determination of Isoproturon. nih.govresearchgate.net These methods involve a chemical reaction to produce a fluorescent derivative that can be measured. While sensitive, these methods may be less specific than mass spectrometric techniques and are more commonly applied to the parent compound.
UV/Vis Detection in Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet/Visible (UV/Vis) detector is a foundational technique for the analysis of Isoproturon and its metabolites, including this compound. who.intnih.gov This method's accessibility and reliability make it suitable for routine screening and quantification.
The principle of UV/Vis detection lies in the ability of the analyte to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For Isoproturon and its derivatives, the phenylurea chromophore allows for detection at specific wavelengths. Research has shown that a detection wavelength of around 240 nm is optimal for analyzing sulfonylurea herbicides, a class of compounds to which Isoproturon belongs. researchgate.net In one specific HPLC method developed for the simultaneous determination of Isoproturon and its metabolite 4-isopropylaniline (B126951), the UV detector was operated at 245 nm. epa.gov
The separation of this compound from its parent compound and other metabolites is typically achieved using reverse-phase chromatography. A common setup involves a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile or methanol, and water. epa.govasm.org Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve better separation of a wide range of compounds with different polarities. For instance, a gradient method using acetonitrile and water has been successfully used to separate hydroxylated metabolites of Isoproturon. asm.org
While UV/Vis detection is robust, its selectivity can be limited in complex matrices where other compounds may absorb at the same wavelength. agriculturejournals.cz Therefore, for more complex samples or when lower detection limits are required, it is often used in conjunction with more selective detectors like mass spectrometers. chromatographyonline.com The detection limits for HPLC with UV detection for Isoproturon have been reported to be in the range of 10 to 100 ng/litre. who.int
Table 1: HPLC-UV Conditions for Isoproturon and Metabolite Analysis
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Eclipse XDB-C18 (4.6 mm x 150 mm, 5µm) epa.gov | C18 column asm.org |
| Mobile Phase | 70:30 (V/V) acetonitrile-water epa.gov | Acetonitrile and water (gradient) asm.org |
| Flow Rate | 0.3 mL/min epa.gov | 0.3 mL/min asm.org |
| Detection Wavelength | 245 nm epa.gov | Not Specified |
| Injection Volume | Not Specified | 4 µL asm.org |
| Column Temperature | Room Temperature epa.gov | 45°C asm.org |
Tandem Mass Spectrometry (LC-MS/MS, UPLC/Q-TOF-MS/MS) for Quantification and Confirmation
For highly sensitive and selective quantification and confirmation of this compound, tandem mass spectrometry (MS/MS) coupled with liquid chromatography is the method of choice. agriculturejournals.cz Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS/MS) offer significant advantages over conventional detectors. acs.orgagriculturejournals.cz
LC-MS/MS provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. This minimizes interference from matrix components, allowing for accurate quantification at very low levels. agriculturejournals.cz For the analysis of Isoproturon in poppy seeds, an HPLC-MS/MS method was developed using an ion trap mass spectrometer with atmospheric pressure chemical ionization (APCI) in positive mode. agriculturejournals.czagriculturejournals.cz This method demonstrated a low detection limit of 0.01 mg/kg. agriculturejournals.czagriculturejournals.cz
UPLC/Q-TOF-MS/MS combines the high separation efficiency of UPLC with the high mass accuracy and resolution of a Q-TOF mass spectrometer. acs.orgacs.org This is particularly useful for identifying and characterizing unknown metabolites. In a study on the degradation of Isoproturon, UPLC/Q-TOF-MS/MS was used to identify several intermediate metabolites, including monodemethyl-IPU (this compound). acs.org The analysis was performed in positive electrospray ionization (ESI) mode, monitoring the [M+H]⁺ ions. acs.org The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of the detected ions, aiding in the structural elucidation of metabolites. acs.org
The development of multi-residue methods using LC-MS/MS allows for the simultaneous screening and quantification of hundreds of pesticides, including Isoproturon and its metabolites, in complex matrices. lcms.cz These methods often utilize fast polarity switching to detect compounds that ionize in either positive or negative mode within a single run. lcms.cz
Table 2: Mass Spectrometry Parameters for Isoproturon Metabolite Analysis
| Parameter | UPLC/Q-TOF-MS/MS acs.org | HPLC-MS/MS (APCI) agriculturejournals.cz |
| Ionization Mode | ESI Positive acs.org | APCI Positive agriculturejournals.cz |
| Mass Range (m/z) | 50 to 1000 acs.org | Not Specified |
| Capillary Temperature | Not Specified | 170°C agriculturejournals.cz |
| Desolvation Temperature | 400°C acs.org | 300°C (heater) agriculturejournals.cz |
| Desolvation Gas Flow | 500 L/h acs.org | Not Specified |
| Spray Voltage | Not Specified | 5 kV agriculturejournals.cz |
| Collision Energy | Not Specified | Not Specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Transformation Products
While mass spectrometry provides valuable information on the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of transformation products like this compound. mdpi.com NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for the precise determination of its structure. researchgate.net
In the context of Isoproturon research, NMR has been used to verify the identities of unknown metabolites purified by techniques like preparative HPLC. asm.org By analyzing the chemical shifts, coupling constants, and through-space interactions in one-dimensional (e.g., ¹H NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra, researchers can piece together the exact molecular structure of a compound. nih.gov
For instance, after isolating a potential metabolite of Isoproturon, NMR analysis can confirm the loss of one of the methyl groups from the urea (B33335) side chain to form this compound. This is achieved by observing the changes in the proton and carbon signals corresponding to the N,N-dimethyl group of the parent Isoproturon molecule. The use of deuterated solvents is a requirement for NMR analysis. researchgate.net Although NMR is a powerful technique, it generally requires a larger amount of pure sample compared to mass spectrometry and can have longer measurement times. researchgate.net The combination of MS and NMR offers a complementary and powerful approach for the comprehensive analysis of pesticide transformation products, where MS is used for identification and NMR for structural confirmation. researchgate.net
Advanced Research Perspectives and Environmental Management Implications for Isoproturon Monodemethyl
Current Gaps in Understanding Isoproturon-monodemethyl Environmental Dynamics
While the degradation pathway of Isoproturon (B30282) to this compound is well-established, significant knowledge gaps persist regarding the subsequent environmental behavior of this metabolite. Much of the existing research has concentrated on the parent compound, leaving the specific dynamics of this compound less understood. Key areas requiring further investigation include its complete mineralization pathway in various soil types and aquatic systems. The long-term persistence and potential for bioaccumulation in non-target organisms are also not fully elucidated. Furthermore, there is a scarcity of data on the ecotoxicological effects of this compound on a wide range of terrestrial and aquatic life, which hinders a complete assessment of its environmental risk. The influence of varying environmental conditions, such as pH, temperature, and microbial community composition, on the degradation rate and transformation of this compound also warrants more detailed study.
Methodological Advancements for Comprehensive Characterization and Monitoring
Accurate monitoring of this compound in environmental matrices is fundamental to understanding its fate and exposure risks. Methodological advancements have moved beyond traditional analytical techniques to more sensitive and specific approaches.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become a standard for the quantification of Isoproturon and its metabolites in complex samples like soil and water. nih.govurmia.ac.ir These methods offer low detection limits and high selectivity. For instance, a validated HPLC-MS/MS method for Isoproturon in poppy seeds reported a detection limit of 0.01 mg/kg. urmia.ac.ir
Further advancements include the development of multi-residue methods capable of simultaneously detecting a wide range of pesticides and their transformation products. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by spectrofluorimetric analysis is another sensitive technique that has been developed for the determination of Isoproturon. mdpi.com To enhance the monitoring of dynamic environmental systems, there is a growing interest in developing autonomous, high-frequency sampling and on-site measurement platforms that can provide near real-time data on the presence and concentration of pesticide metabolites like this compound. scispace.com
Table 1: Analytical Methods for Isoproturon and its Metabolites
| Analytical Technique | Matrix | Key Advantages | Reported Detection Limit |
|---|---|---|---|
| HPLC-MS/MS | Poppy Seeds | High sensitivity and specificity | 0.01 mg/kg |
| HPLC with Diode Array Detection | Soil solution, runoff, creek water | Good for identifying polar metabolites | Not specified |
| QuEChERS with Spectrofluorimetry | Environmental Samples | Accurate and sensitive | 0.144 µg/mL |
Role of this compound in Phytoremediation Strategies
Phytoremediation has emerged as a promising, cost-effective technology for cleaning up environments contaminated with herbicides like Isoproturon. This process often involves the transformation of the parent compound into its metabolites, including this compound, within the plant tissues or the rhizosphere.
Genetic engineering offers a powerful tool to enhance the phytoremediation capabilities of plants. By introducing specific genes that encode for enzymes involved in herbicide degradation, it is possible to accelerate the transformation of Isoproturon and its metabolites.
Transgenic Arabidopsis thaliana plants expressing human cytochrome P450-1A2 have demonstrated a high tolerance to Isoproturon and an enhanced ability to metabolize the herbicide. researchgate.netmdpi.com These engineered plants can more efficiently detoxify Isoproturon, likely leading to a more rapid formation of this compound and its subsequent degradation products. researchgate.net Similarly, transgenic soybean plants expressing a bacterial N-demethylase gene (pdmAB) have shown significant tolerance to Isoproturon and the ability to demethylate it to the less phytotoxic metabolite, this compound. researchgate.net These studies highlight the potential of engineered plant systems to not only tolerate herbicide presence but to actively break it down into less harmful substances.
Agronomic practices can significantly influence the microbial activity and plant physiology, thereby affecting the formation and degradation of this compound in the soil.
The application of salicylic (B10762653) acid has been shown to enhance the degradation of Isoproturon in the rhizosphere of wheat plants. nih.gov This is attributed to the stimulation of root exudation of organic acids, which in turn activates soil microbial populations and enzymatic activities responsible for herbicide degradation. nih.gov Consequently, a higher level of Isoproturon derivatives, including this compound, was identified in the soil of salicylic acid-treated wheat, indicating an accelerated transformation of the parent compound. nih.gov Studies in Arabidopsis have also shown that salicylic acid treatment leads to lower levels of Isoproturon, suggesting an acceleration of intracellular catabolism. nih.gov
Organic amendments, such as compost and manure, can also impact the fate of Isoproturon and its metabolites. While some studies suggest that organic amendments can decrease the mobility of Isoproturon by increasing its sorption to soil organic matter, they can also enhance microbial degradation. mdpi.com However, the effect can be complex and dependent on the type of organic matter and the time since application. mdpi.com One study found that the degradation of Isoproturon led to the formation of this compound as the major metabolite, with its proportion being higher in amended soil compared to unamended soil, although not statistically significant. mdpi.com
Table 2: Influence of Agronomic Practices on Isoproturon Degradation
| Agronomic Practice | Effect on Isoproturon | Mechanism | Impact on this compound |
|---|---|---|---|
| Salicylic Acid Application | Enhanced degradation in wheat rhizosphere | Stimulation of root exudates and microbial activity | Higher levels of derivatives identified, suggesting accelerated formation |
| Organic Amendments (Compost) | Decreased mobility and potential for enhanced degradation | Increased sorption and microbial activity | Formation of this compound as the major metabolite |
Integration of this compound Data in Environmental Risk Assessment Frameworks
A comprehensive environmental risk assessment of a pesticide must consider not only the parent compound but also its significant metabolites. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have established frameworks for the inclusion of metabolite data in risk assessments. epa.goveuropa.eu
Table of Mentioned Compounds
| Compound Name |
|---|
| Isoproturon |
| This compound |
| Salicylic Acid |
| 4-Isopropylaniline (B126951) |
| Isoproturon-didemethyl |
| 2-hydroxy-isoproturon |
| 2-hydroxy-monodesmethyl-isoproturon |
| isopropenyl-IPU |
| Tartaric acid |
| Malic acid |
Q & A
Q. Table 1: Critical Parameters for LC-HRMS Analysis
| Parameter | Value | Reference |
|---|---|---|
| Exact Mass | 192.1257 (C₁₁H₁₆N₂O) | |
| Retention Time | 8.58 min | |
| Detection Limit (IDL) | 11 pg |
Basic: How does the environmental persistence of this compound compare to its parent compound, Isoproturon?
Methodological Answer:
this compound exhibits higher polarity (log Kow = 2.16) compared to Isoproturon (log Kow ~2.5), suggesting increased solubility and mobility in aquatic systems . However, its persistence depends on microbial activity. Design field studies to:
- Measure half-life in soil/water under aerobic vs. anaerobic conditions.
- Monitor degradation metabolites (e.g., via LC-HRMS) to confirm pathway dominance .
Advanced: What genetic markers or enzymes are critical for microbial degradation of this compound?
Methodological Answer:
The conserved catabolic pathway involves:
- pdmAB : Genes encoding monooxygenases responsible for successive N-demethylation .
- ddhA : A novel hydrolase cleaving the urea side chain .
- adoQTA1A2BR : An aniline dioxygenase cluster for ring hydroxylation .
Experimental Design Tip:
- Use comparative genomics of Sphingomonadaceae strains to identify conserved plasmid-borne operons.
- Validate gene function via knockout mutants and metabolite profiling .
Basic: What are the primary metabolic pathways of this compound in soil microbiota?
Methodological Answer:
Two dominant pathways:
N-demethylation : Sequential removal of methyl groups via pdmAB, yielding 1-(4-isopropylphenyl)urea .
Ring cleavage : Catalyzed by aniline dioxygenase (adoQTA1A2BR), leading to catechol intermediates and subsequent meta-cleavage (adoXEGKLIJC cluster) .
Validation Approach:
- Use stable isotope probing (¹³C-labeled IPU) to trace carbon flow in soil microcosms.
Advanced: How can researchers resolve contradictions in reported degradation rates of this compound across studies?
Methodological Answer:
Contradictions often arise from:
- Strain specificity : Sphingomonadaceae strains vary in plasmid content (e.g., presence/absence of pdmAB).
- Environmental factors : pH, organic matter, and co-contaminants (e.g., heavy metals) inhibit enzyme activity.
Resolution Strategy:
- Conduct meta-analyses of degradation kinetics, controlling for microbial community composition via 16S rRNA sequencing .
- Use standardized OECD 307 guidelines for comparative soil persistence assays.
Basic: What are the ecotoxicological implications of this compound accumulation in aquatic systems?
Methodological Answer:
Focus on bioaccumulation potential (log Kow = 2.16) and chronic toxicity. Design experiments to:
- Expose model organisms (e.g., Daphnia magna) to sublethal concentrations.
- Measure biomarkers like acetylcholinesterase inhibition or oxidative stress responses.
Advanced: What genomic tools can identify novel microbial consortia capable of mineralizing this compound?
Methodological Answer:
- Shotgun metagenomics : Screen for pdmAB and ddhA homologs in contaminated soil DNA.
- Functional metagenomics : Clone environmental DNA into E. coli libraries and screen for IPU degradation activity .
Basic: How can researchers differentiate this compound from structurally similar phenylurea metabolites?
Methodological Answer:
Leverage HRMS fragmentation patterns:
- Key fragment ions : m/z 177.1033 ([M-H]⁻ at pH 7) and 193.1335 (adducts) .
- Isotopic labeling : Synthesize deuterated analogs as internal standards.
Advanced: What evolutionary mechanisms explain the conservation of IPU-catabolic genes in Sphingomonadaceae?
Methodological Answer:
Horizontal gene transfer (HGT) via plasmids flanked by mobile genetic elements (MGEs). Validate via:
- Phylogenetic incongruence between 16S rRNA and catabolic gene trees.
- Conjugation assays to track plasmid mobility .
Basic: What sampling strategies optimize detection of this compound in heterogeneous environmental matrices?
Methodological Answer:
- Composite sampling : Collect 10+ subsamples per site to reduce spatial variability.
- Storage : Preserve samples at -20°C with 0.1% formic acid to inhibit microbial degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
